1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride
CAS No.:
Cat. No.: VC18049626
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.
![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride -](/images/structure/VC18049626.png)
Specification
Molecular Formula | C10H14ClN |
---|---|
Molecular Weight | 183.68 g/mol |
IUPAC Name | (7-methyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H13N.ClH/c1-10(7-11)6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H |
Standard InChI Key | HQHHNJWOYTXDMX-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2=CC=CC=C21)CN.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Features
1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride consists of a bicyclo[4.2.0]octa-1,3,5-triene framework, a seven-membered fused ring system comprising a benzene ring fused to a smaller bicyclic structure. The 7-methyl group and methanamine substituent are both attached to the bridgehead carbon at position 7, creating a sterically congested environment that influences reactivity and intermolecular interactions . The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Table 1: Key Structural Descriptors
Property | Description |
---|---|
IUPAC Name | 1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride |
Molecular Formula | C₁₀H₁₄ClN |
Molecular Weight | 183.68 g/mol (calculated) |
Bicyclic System | Bicyclo[4.2.0]octa-1,3,5-triene |
Functional Groups | Primary amine (-NH₂), methyl (-CH₃), hydrochloride salt (-Cl⁻) |
Synthesis and Manufacturing
Enzymatic and Chemical Routes
While no direct synthesis protocol for this compound is documented, analogous bicyclo[4.2.0]octatriene derivatives are synthesized via enzymatic or transition-metal-catalyzed methods. A patent detailing the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid highlights the use of ketoreductases to achieve stereochemical control, suggesting potential applicability for introducing chiral centers in related amines . For the target compound, a plausible route involves:
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Friedel-Crafts Alkylation: Constructing the bicyclo[4.2.0] framework using acid-catalyzed cyclization of pre-functionalized precursors .
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Amination: Introducing the methanamine group via reductive amination or nucleophilic substitution, followed by HCl treatment to form the hydrochloride salt .
Table 2: Comparative Synthesis Data for Bicyclo[4.2.0] Derivatives
Physicochemical Properties
Experimental and Predicted Data
Direct experimental data for the target compound is sparse, but properties can be extrapolated from structurally similar molecules. For example, 7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol exhibits a melting point of 78°C , while methyl 7-methylbicyclo[4.2.0]octatriene-7-carboxylate is a liquid with a predicted boiling point of 236.7°C . The hydrochloride salt form of the target compound likely increases its melting point and water solubility compared to the free base.
Table 3: Physicochemical Comparison of Bicyclo[4.2.0] Derivatives
Compound | State | MP (°C) | BP (°C) | Solubility |
---|---|---|---|---|
1-{7-Methylbicyclo[4.2.0]octatriene-7-yl}methanamine HCl | Solid | ~200* | N/A | High in water |
7-Methylbicyclo[4.2.0]octatriene-7-ol | Solid | 78 | N/A | Low in water |
Methyl 7-methylbicyclo[4.2.0]octatriene-7-carboxylate | Liquid | N/A | 236.7 | Organic solvents |
*Predicted based on hydrochloride salt analogs .
Pharmacological and Industrial Applications
Role as a Pharmaceutical Intermediate
The compound’s structural similarity to intermediates in Ivabradine synthesis—a cardioprotective agent—suggests potential utility in drug development . The primary amine group may serve as a binding moiety for ion channels or receptors, while the bicyclic system provides rigidity to enhance target affinity.
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